molecular formula C2H10NO3PS B13436911 O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Cat. No.: B13436911
M. Wt: 161.13 g/mol
InChI Key: GIUYHMYPEVIYCM-AWQJXPNKSA-N
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Preparation Methods

The synthesis of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route typically includes the reaction of dimethyl phosphorothionate with ammonium salts under controlled conditions. The reaction conditions often involve low temperatures and specific solvents to ensure the stability and purity of the final product . Industrial production methods may vary, but they generally follow similar principles with scaled-up processes to meet the demand for research applications .

Chemical Reactions Analysis

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used, but they generally include phosphate and phosphorothioate derivatives .

Scientific Research Applications

O,O-Dimethyl Phosphorothionate Ammonium Salt is used in the synthesis of organophosphorus pesticide omethoate . It can be used for environmental testing .

Chemical Data

  • Analyte Name: O,O-Dimethyl Phosphorothionate Ammonium Salt
  • CAS Number: 40633-14-5
  • Molecular Formula: C2H6O3PSH4N\text{C}_2\text{H}_6\text{O}_3\text{PS}\cdot \text{H}_4\text{N}
  • Molecular Weight: 159.14
  • Accurate Mass: 159.0119
  • SMILES: $$NH4+].COP(=O)([S-])OC
  • InChI: InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3
  • IUPAC: azanium;[methoxy(sulfido)phosphoryl]oxymethane
  • Alternate CAS Number: Free acid: 1112-38-5

Product Data

  • Storage Temperature : -86°C
  • Shipping Temperature : Dry ice
  • Country of Origin : Canada
  • Product Format : Neat

O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt is a stable isotope labelled analytical standard and is used for pharmaceutical testing .

Chemical Data

  • Analyte Name: O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt
  • CAS Number: 1329610-82-3
  • Molecular Formula: 13C2H10NO2PS2^{13}\text{C}_2\text{H}_{10}\text{NO}_2\text{PS}_2
  • Molecular Weight: 177.20
  • Flash Point: -20
  • SMILES: $$NH4+].[^{13}\text{CH}_3]\text{OP}(=\text{S})([\text{S}-])\text{O}[^{13}\text{CH}_3]
  • Unlabelled CAS Number: 1066-97-3
  • SIL Type: Carbon

Product Data

  • Storage Temperature: -20°C
  • Shipping Temperature: Room Temperature
  • Country of Origin: Canada
  • Product Type: Stable Isotope Labelled
  • Product Format: Neat

Mechanism of Action

The mechanism of action of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological processes, making it useful in both research and industrial applications.

Comparison with Similar Compounds

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt can be compared with other similar compounds, such as:

  • Phosphorothioic Acid O,O-Dimethyl Ester-13C2 Ammonium Salt
  • Ammonium Methyl Phosphorothioate-13C2
  • Ammonium O,O-Dimethyl Thiophosphate-13C2

These compounds share similar structures and isotopic labeling but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific isotopic composition and its broad range of applications in various fields.

Biological Activity

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a specialized organophosphorus compound notable for its isotopic labeling with carbon-13, which enhances its utility in biological research, particularly in studies involving pesticides and herbicides. This compound serves as a valuable tool for tracking and analyzing biological interactions due to its unique structural properties and reactivity.

Chemical Structure and Properties

  • Molecular Formula : C2H10NO3PS
  • Molecular Weight : 165.18 g/mol
  • CAS Number : 1330162-95-2
  • Structure : The compound features an ammonium cation paired with a dithiophosphate anion, which is critical for its stability and reactivity.

Biological Activity

The biological activity of this compound is primarily inferred from its parent compound, O,O-Dimethyl Dithiophosphate, which has been studied for its potential as a weak cholinesterase inhibitor. Cholinesterases are essential enzymes that regulate neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can lead to significant neurological effects, including:

  • Nervous System Dysfunction : Inhibition may disrupt normal nerve impulse transmission.
  • Potential Toxicity : While the effectiveness of O,O-Dimethyl Dithiophosphate as a cholinesterase inhibitor is debated, the potential for neurotoxic effects remains a concern.

Although specific mechanisms for this compound are not thoroughly documented, it is believed to participate in several biochemical interactions typical of organophosphorus compounds:

  • Cholinesterase Inhibition : Similar to its parent compound, it may inhibit cholinesterase activity, leading to increased acetylcholine levels.
  • Reactivity with Nucleophiles : The electrophilic nature of the phosphorus atom allows it to interact with various nucleophiles, potentially altering metabolic pathways.

Case Studies

  • Environmental Impact Studies : Research has shown that organophosphorus compounds like O,O-Dimethyl Phosphorothionate can have significant environmental impacts due to their persistence and toxicity in ecosystems.
  • Metabolic Pathway Tracking : The isotopic labeling with carbon-13 enables researchers to trace metabolic pathways and assess the compound's impact on biological systems more effectively. For example, studies utilizing carbon-13 NMR spectroscopy have demonstrated the ability to monitor how this compound interacts with various biological targets.
  • Safety Assessments : Investigations into the safety and toxicity profiles of similar compounds have indicated potential thresholds for safe exposure levels, emphasizing the need for careful handling and application in agricultural contexts.

Comparative Analysis

The following table compares this compound with other related organophosphorus compounds:

Compound NameStructure CharacteristicsUnique Features
O,O-Dimethyl PhosphorothioateContains sulfur instead of phosphorusMore potent cholinesterase inhibitor
O,O-Diethyl DithiophosphateEthyl groups instead of methylDifferent metabolic pathways due to larger ethyl groups
Dimethyl PhosphateLacks sulfur; simpler structurePrimarily used as a solvent or reagent
Methyl ParathionContains a nitro group; more toxicKnown for significant environmental persistence

Properties

Molecular Formula

C2H10NO3PS

Molecular Weight

161.13 g/mol

IUPAC Name

azane;hydroxy-di((113C)methoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1+1,2+1;

InChI Key

GIUYHMYPEVIYCM-AWQJXPNKSA-N

Isomeric SMILES

[13CH3]OP(=S)(O)O[13CH3].N

Canonical SMILES

COP(=S)(O)OC.N

Origin of Product

United States

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